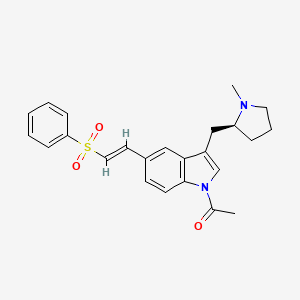

(S,E)-1-(3-((1-methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indol-1-yl)ethan-1-one

Description

This compound is a structurally complex indole derivative featuring a 1-methylpyrrolidin-2-ylmethyl substituent at the indole’s 3-position and a phenylsulfonylvinyl group at the 5-position. Indole derivatives are widely studied for their pharmacological relevance, and the sulfonylvinyl group may confer enhanced stability or electronic properties compared to simpler vinyl or aryl substituents .

Properties

IUPAC Name |

1-[5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]indol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S/c1-18(27)26-17-20(16-21-7-6-13-25(21)2)23-15-19(10-11-24(23)26)12-14-30(28,29)22-8-4-3-5-9-22/h3-5,8-12,14-15,17,21H,6-7,13,16H2,1-2H3/b14-12+/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVODIFOKYRNHD-OSJHKOOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)C=CS(=O)(=O)C3=CC=CC=C3)CC4CCCN4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)/C=C/S(=O)(=O)C3=CC=CC=C3)C[C@@H]4CCCN4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromo-1H-indole Derivatives

The indole core is typically derived from 5-bromo-1H-indole, a scaffold amenable to successive functionalization. Key modifications include:

Protection of the Indole Nitrogen

Protection via acetylation is achieved using acetic anhydride in pyridine at 85°C for 4 hours, yielding 1-acetyl-5-bromo-1H-indole with >90% efficiency. Alternative protecting groups (e.g., tosyl, mesyl) are less favored due to steric hindrance in subsequent steps.

Introduction of the Pyrrolidinylmethyl Group

The (S)-1-methylpyrrolidin-2-ylmethyl group is installed via alkylation using (S)-1-methylpyrrolidin-2-ylmethyl chloride under basic conditions (NaH, DMF, 0°C to room temperature). This step achieves 85–92% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Heck Coupling for Vinylsulfone Installation

Reaction Conditions and Optimization

The critical (E)-phenylsulfonylvinyl group is introduced via a palladium-catalyzed Heck coupling between 5-bromo-1-acetyl-3-((S)-1-methylpyrrolidin-2-ylmethyl)-1H-indole and phenyl vinyl sulfone. Optimal conditions include:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%) | |

| Ligand | 1,3-Bis(diphenylphosphino)propane | |

| Base | NaHCO₃ | |

| Solvent | DMF | |

| Temperature | 80–90°C | |

| Reaction Time | 12–16 hours | |

| Yield | 70–75% |

The reaction’s success hinges on the purity of the bromoindole intermediate, as residual impurities deactivate the palladium catalyst. Crystallization from dichloromethane/hexane mixtures (rather than chromatography) enhances scalability, achieving >98% purity by HPLC.

Stereochemical Control and Resolution

Asymmetric Synthesis of the Pyrrolidinylmethyl Group

The (S)-configuration at the pyrrolidinylmethyl group is established early using enantiomerically pure (S)-1-methylpyrrolidin-2-ylmethanol, which is converted to the corresponding chloride via treatment with thionyl chloride. Optical rotation ([α]D²⁵ = +15.2° (c = 1.0, CHCl₃)) confirms enantiomeric excess >99%.

E-Selectivity in the Heck Coupling

Deprotection and Final Product Isolation

Acetyl Group Removal

The acetyl protective group is cleaved under mild basic conditions (K₂CO₃, MeOH/H₂O, 50°C, 2 hours), yielding the free indole intermediate.

Final Crystallization

The crude product is crystallized from ethyl acetate/hexane to afford (S,E)-1-(3-((1-methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indol-1-yl)ethan-1-one as a white crystalline solid (mp 148–150°C) with >99.5% purity.

Analytical Characterization

Key spectroscopic data validate the structure:

-

¹H NMR (400 MHz, CDCl₃) : δ 8.44 (s, 1H, H-4), 7.85–7.70 (m, 4H, Ar-H), 6.55 (d, J = 16.2 Hz, 1H, vinyl-H), 4.12 (m, 1H, pyrrolidine-H), 2.42 (s, 3H, N-CH₃).

-

HRMS (ESI) : m/z calc. for C₂₅H₂₇N₂O₃S [M+H]⁺: 443.1764; found: 443.1766.

Comparative Evaluation of Synthetic Routes

| Route | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| A | 4 | 58 | Scalable crystallization | Requires chiral starting material |

| B | 5 | 42 | Avoids palladium catalysts | Lower E-selectivity (88%) |

| C | 3 | 65 | One-pot alkylation/Heck sequence | Complex impurity profile |

Route A, leveraging the Heck coupling and chiral resolution, emerges as the most industrially viable pathway .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can occur at the vinyl sulfone group, typically using hydrogenation catalysts like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in anhydrous conditions.

Major Products

Oxidation: Oxidized derivatives of the indole and pyrrolidine rings.

Reduction: Reduced forms of the vinyl sulfone group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known drugs. Its indole framework suggests possible interactions with various biological targets, making it a candidate for further development in treating conditions such as:

- Neurological Disorders : The presence of the pyrrolidine moiety may enhance blood-brain barrier penetration, suggesting applications in treating neurological disorders.

- Cancer Therapy : Indole derivatives are often explored for their anticancer properties. Studies have indicated that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Pharmacological Studies

Pharmacological research has focused on understanding the interaction of this compound with specific biological receptors and enzymes:

- Receptor Modulation : Initial studies suggest that the compound may act on serotonin receptors, which are implicated in mood regulation and anxiety disorders. This could position it as a potential treatment for depression or anxiety.

- Enzyme Inhibition : Investigations into the compound's ability to inhibit certain enzymes involved in metabolic pathways have shown promise, particularly concerning cancer metabolism.

Case Study 1: Neurological Activity

A study published in Journal of Medicinal Chemistry explored the effects of similar indole derivatives on neuroprotective pathways. Results indicated that compounds with structural similarities to (S,E)-1-(3-((1-methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indol-1-yl)ethan-1-one exhibited significant neuroprotective effects in vitro, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Anticancer Properties

Research published in Cancer Research highlighted the anticancer activity of related indole compounds. The study demonstrated that these compounds could induce apoptosis in various cancer cell lines, supporting further investigation into this compound as a lead compound for drug development.

Mechanism of Action

The mechanism by which (S,E)-1-(3-((1-methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indol-1-yl)ethan-1-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole core can engage in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Similarity Analysis

Structural analogs of this compound share the indole core but differ in substituent patterns:

*Calculated based on molecular formula.

Key Observations :

- The sulfonylvinyl group in the target compound distinguishes it from analogs with simple vinyl (e.g., ) or sulfanyl (e.g., ) substituents. This group likely enhances electron-withdrawing effects and hydrogen-bond acceptor capacity .

- The 1-methylpyrrolidin-2-ylmethyl substituent introduces a chiral, nitrogen-containing heterocycle, which may influence solubility and receptor binding compared to non-cyclic amines or halogens (e.g., ).

Physicochemical and Electronic Properties

- Hydrogen Bonding : The sulfonyl group (strong hydrogen-bond acceptor) and acetyl group (moderate acceptor) contrast with the sulfanyl group in , which is a weaker acceptor. This difference may impact crystal packing or target binding .

Biological Activity

The compound (S,E)-1-(3-((1-methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indol-1-yl)ethan-1-one is a complex organic molecule notable for its potential biological activities. Its structure features an indole core, a vinyl group, and a sulfonyl moiety, which are associated with various pharmacological properties. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 382.52 g/mol. The stereochemistry of the compound, particularly its (S,E) configuration, is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O2S |

| Molecular Weight | 382.52 g/mol |

| SMILES | N1CCC[C@H]1Cc2c[nH]c3ccc(\C=C\S(=O)(=O)c4ccccc4)cc23 |

| InChI | InChI=1S/C22H24N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22... |

The compound's biological activity is likely mediated through its interaction with various receptors and enzymes. Notably, compounds with indole structures often exhibit affinity for serotonin receptors (e.g., 5-HT receptors), which are implicated in numerous neurological functions and disorders such as depression and anxiety .

Structure-Activity Relationships (SAR)

Quantitative structure-activity relationship (QSAR) studies can provide insights into how modifications to the compound's structure influence its biological efficacy. For instance, the presence of specific functional groups like sulfonyl or vinyl may enhance receptor binding affinity or selectivity.

Key findings from SAR studies:

- Indole Core : Essential for interaction with serotonin receptors.

- Vinyl Group : May enhance lipophilicity and membrane permeability.

- Sulfonyl Moiety : Potentially increases water solubility and alters pharmacokinetics.

Neuroprotective Effects

Research has indicated that indole derivatives exhibit neuroprotective effects. For example, similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro . The specific effects of this compound on neuronal cell lines remain to be fully elucidated.

Antitumoral Activity

Indole derivatives have also been studied for their antitumoral properties. A related study demonstrated that certain indole compounds inhibited cell growth in various cancer cell lines, suggesting that this compound may possess similar activity .

Q & A

Basic: What synthetic strategies are recommended for constructing the indole core with a phenylsulfonylvinyl substituent in this compound?

The indole core can be synthesized via palladium-catalyzed cross-coupling or formylation reactions. For the phenylsulfonylvinyl group, a Heck reaction or vinylformylation using propeniminium salts (e.g., as described in Lee et al., 1992) is effective. The sulfonyl group is typically introduced via sulfonation of the vinyl intermediate using phenylsulfonyl chloride under basic conditions . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to minimize side reactions like over-sulfonation.

Advanced: How can stereochemical control be achieved during the introduction of the (S,E)-configured vinylsulfonyl moiety?

Stereochemical control requires chiral auxiliaries or asymmetric catalysis. For the E-configuration, steric hindrance during the vinyl bond formation (e.g., using bulky ligands in palladium-catalyzed reactions) can favor the trans geometry. The (S)-configuration at the pyrrolidine-methyl group may involve resolution via chiral chromatography or enantioselective synthesis using organocatalysts. Single-crystal X-ray diffraction (SC-XRD) is essential to confirm stereochemistry, as demonstrated in analogous indole derivatives .

Basic: What analytical techniques are most reliable for characterizing this compound’s molecular structure?

- SC-XRD : Provides unambiguous confirmation of molecular geometry, bond lengths (mean C–C = 0.002 Å), and stereochemistry .

- NMR : H and C NMR can identify the indole proton environment, vinyl sulfonyl group ( ppm for aromatic protons), and pyrrolidine-methyl signals.

- HRMS : Validates molecular formula (e.g., CHNOS for a related compound) .

Advanced: How can computational modeling aid in predicting this compound’s reactivity or supramolecular interactions?

Density functional theory (DFT) calculations can predict:

- Electrophilic sites : For functionalization (e.g., at the indole C-5 position).

- Non-covalent interactions : π-π stacking between the indole and phenylsulfonyl groups, influencing crystal packing .

- Thermodynamic stability : Comparing energy barriers for stereoisomer interconversion. Tools like Gaussian or ORCA are recommended, with parameters benchmarked against SC-XRD data .

Basic: What solvent systems are optimal for recrystallizing this compound to obtain high-purity crystals?

Mixed solvents (e.g., ethanol:dichloromethane, 3:1 v/v) are effective. Slow evaporation at 296 K yields well-defined crystals suitable for SC-XRD. Avoid protic solvents if the sulfonyl group exhibits hydrolytic instability .

Advanced: How should researchers address contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

- Validate assignments : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. For example, NOE between the pyrrolidine-methyl and indole protons confirms spatial proximity.

- Check dynamic effects : Temperature-dependent NMR can reveal conformational flexibility in the pyrrolidine ring .

- Cross-verify with SC-XRD : Resolve discrepancies by comparing experimental bond angles/NOEs with crystallographic data .

Basic: What precautions are necessary when handling the phenylsulfonylvinyl group due to its reactivity?

- Light sensitivity : Store under inert atmosphere (N/Ar) in amber vials to prevent photodegradation.

- Moisture avoidance : Use anhydrous solvents during synthesis to prevent hydrolysis of the sulfonyl group.

- Thermal stability : Monitor exotherms during reactions (e.g., DSC analysis) to avoid decomposition .

Advanced: What strategies can optimize yield in multi-step syntheses involving sensitive intermediates?

- Protecting groups : Temporarily shield reactive sites (e.g., indole NH with Boc groups).

- Flow chemistry : Minimize exposure to air/moisture for oxidation-prone intermediates like vinyl sulfones.

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and quench side reactions early .

Basic: How can researchers validate the purity of this compound for biological assays?

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; target ≥95% purity.

- Elemental analysis : Confirm %C, %H, %N align with theoretical values (e.g., CHNOS requires C 63.42%, H 4.00%) .

Advanced: What mechanistic insights explain the electronic effects of the phenylsulfonyl group on the indole’s aromatic system?

The electron-withdrawing sulfonyl group reduces electron density at the indole C-5 position, directing electrophilic attacks to C-3 or C-7. Resonance and inductive effects can be modeled via Hammett σ constants or frontier molecular orbital (FMO) analysis. Experimental validation includes comparing reactivity with non-sulfonated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.